![molecular formula C13H8BrClN2O3 B14801475 2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)
2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol typically involves the following steps:
Formation of the imine bond: This is achieved by reacting 4-bromo-3-chloroaniline with 4-nitrobenzaldehyde under acidic conditions to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include sodium hydroxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenols and anilines.
Wissenschaftliche Forschungsanwendungen
2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitroaniline
- 2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrobenzene
Uniqueness
2-{[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The nitro group also adds to its uniqueness, providing additional sites for chemical modification and potential biological interactions.
Eigenschaften
Molekularformel |
C13H8BrClN2O3 |
|---|---|
Molekulargewicht |
355.57 g/mol |
IUPAC-Name |
2-[(4-bromo-3-chlorophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8BrClN2O3/c14-11-3-1-9(6-12(11)15)16-7-8-5-10(17(19)20)2-4-13(8)18/h1-7,18H |
InChI-Schlüssel |
CCQSTFAVWQGFRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B14801398.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
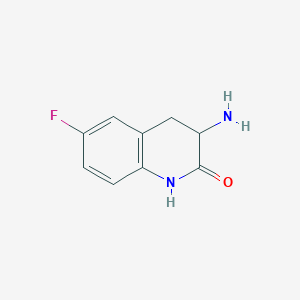
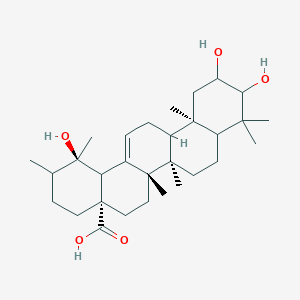
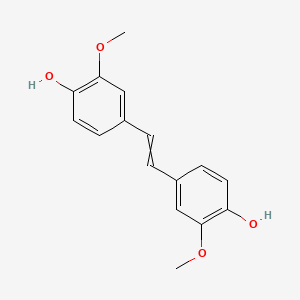
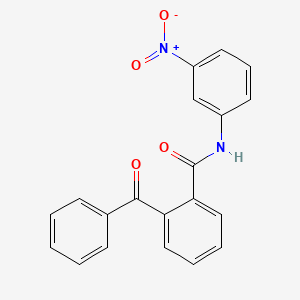
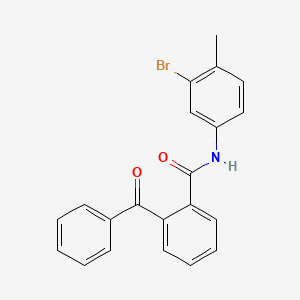
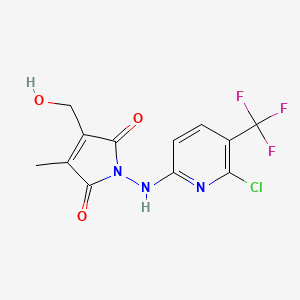
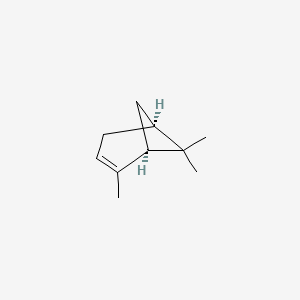
![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)
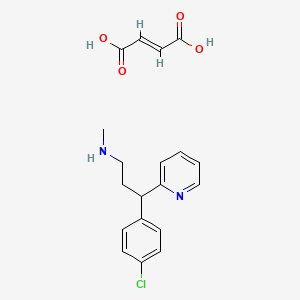

![2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14801466.png)
![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
